molecular formula C11H13FO B1397928 3-Tert-butyl-5-fluorobenzaldehyde CAS No. 1123172-37-1

3-Tert-butyl-5-fluorobenzaldehyde

Cat. No. B1397928
M. Wt: 180.22 g/mol
InChI Key: YJHLPVRRCMLBFU-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-fluorobenzaldehyde is a chemical compound with the molecular formula C11H13FO . It is used as a pharmaceutical intermediate and is available for pharmaceutical testing .


Synthesis Analysis

The synthesis of 3-Tert-butyl-5-fluorobenzaldehyde or similar compounds often involves metal-catalyzed reactions . For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reported . Another example is the synthesis of (3-(tert-butylperoxy)propyl)trimethoxysilane using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Molecular Structure Analysis

The molecular structure of 3-Tert-butyl-5-fluorobenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The molecular weight of this compound is 180.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Tert-butyl-5-fluorobenzaldehyde include its molecular formula (C11H13FO), molecular weight (180.22), and its use as a pharmaceutical intermediate .

Scientific Research Applications

Quantum Chemical Analysis and Antiviral Activity

3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative of 3-Tert-butyl-5-fluorobenzaldehyde, has been extensively studied for its molecular structure and antiviral activity. Quantum chemical computations, including density functional theory, have been utilized to optimize the molecule and analyze its stability through hyperconjugative interactions and donor-acceptor interactions. The antiviral activity of this derivative against various types of influenza viruses has been demonstrated through molecular docking simulations, showing good binding affinity particularly towards influenza type D virus (Mary & James, 2020).

Synthesis Techniques and Chemical Properties

The synthesis of related compounds such as 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde has been achieved through a process involving formylation and subsequent reactions with bromine. The optimization of reaction conditions, such as solvent choice, temperature, and material ratios, has been thoroughly investigated, contributing to the understanding of the chemical properties and synthesis techniques of these compounds (Longchao, 2013).

Suzuki Cross-Coupling Reactions

The compound has been utilized in Suzuki cross-coupling reactions. For instance, 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde was synthesized using 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde in a reaction catalyzed by various Pd-complexes. This study provides insights into the effective catalysts and conditions for such cross-coupling reactions, highlighting the chemical versatility of 3-Tert-butyl-5-fluorobenzaldehyde derivatives (Wang et al., 2014).

Applications in Metal Complex Synthesis

Several studies have explored the synthesis of metal complexes using derivatives of 3-Tert-butyl-5-fluorobenzaldehyde. These complexes have applications in areas such as redox-reactivity studies, antiproliferative activity, and catalytic activity in various chemical reactions. The structural, electronic, and functional aspects of these complexes have been characterized using spectroscopic methods and X-ray crystallography, contributing to the development of novel materials and catalysts (Kasumov et al., 2016).

Applications in Polymerization and Catalysis

The use of 3-Tert-butyl-5-fluorobenzaldehyde derivatives in catalysis, particularly in olefin polymerization, has been demonstrated. Complexes containing these compounds have been shown to act as effective catalysts, producing high molecular weight polyethylene with a broad molecular weight distribution. This highlights the potential of these derivatives in industrial polymerization processes (Matilainen et al., 1996).

properties

IUPAC Name

3-tert-butyl-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHLPVRRCMLBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-5-fluorobenzaldehyde

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Bromo-3-tert-butyl-5-fluorobenzene (323.2 g, 1.4 moles) was dissolved in THF (3.3 L) and cooled −10° C. iPrMgCl (2M solution in THF, 0.5 eq, 350 mL) was added over 20 min, followed by nBuLi (2.5M solution in hexanes, 1.0 eq, 560 mL) over two hours. DMF (4 eq, 450 mL) was added over one hour then stirred for 45 minutes and quenched with 3M HCl (1000 mL). The layers were separated and the aqueous fraction was diluted with water (1 L) and extracted with ethyl acetate (1 L). The organic fractions were combined and washed with water (2×2 L). The organic fraction was concentrated to provide an orange oil (252 g, quant), used directly in the next reaction.
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560 mL
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450 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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